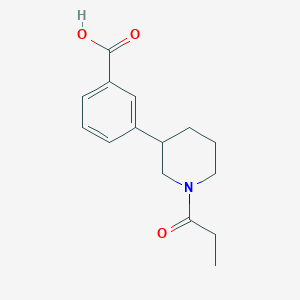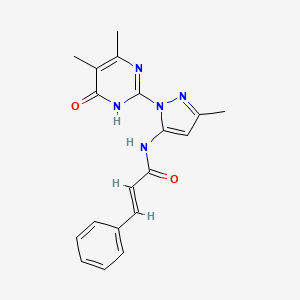![molecular formula C6H8N2 B2476553 1,4,5,6-四氢环戊并[d]咪唑 CAS No. 10442-94-1](/img/structure/B2476553.png)
1,4,5,6-四氢环戊并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a cyclopentane ring and an imidazole ring. Its unique structure makes it a valuable scaffold for the development of various bioactive molecules, particularly in medicinal chemistry.
科学研究应用
1,4,5,6-Tetrahydrocyclopenta[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 1,4,5,6-Tetrahydrocyclopenta[d]imidazole is the C-Jun N-terminal Kinase 3 (JNK3), a key driver in the pathophysiology of neuronal apoptosis . JNK3 inhibitors have been identified as potential therapeutics for neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
1,4,5,6-Tetrahydrocyclopenta[d]imidazole: interacts with JNK3, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the kinase, which results in a significant enhancement of inhibition against JNK3 in biochemical kinase assays .
Biochemical Pathways
The inhibition of JNK3 by 1,4,5,6-Tetrahydrocyclopenta[d]imidazole affects the pathway of neuronal apoptosis. JNK3 is involved in the regulation of neuronal apoptosis, a process that plays a crucial role in neurodegenerative diseases . By inhibiting JNK3, the compound can potentially alter the progression of these diseases.
Result of Action
The result of 1,4,5,6-Tetrahydrocyclopenta[d]imidazole ’s action is the protection against neuronal apoptosis induced by Aβ (Amyloid beta), a peptide of 36–43 amino acids that is crucially involved in Alzheimer’s disease as the main component of the amyloid plaques found in the brains of Alzheimer patients . The compound also inhibits c-Jun phosphorylation in a dose-dependent manner .
生化分析
Biochemical Properties
1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been identified as a potential inhibitor of C-Jun N-terminal Kinase 3 (JNK3) . JNK3 is a key driver in the pathophysiology of neuronal apoptosis . The compound interacts with JNK3, inhibiting its activity and thus potentially protecting against neuronal apoptosis .
Cellular Effects
In cellular processes, 1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been shown to inhibit c-Jun phosphorylation in a dose-dependent manner . This suggests that it may have a significant impact on cell signaling pathways and gene expression. Its inhibition of JNK3 could also influence cellular metabolism, particularly in neurons .
Molecular Mechanism
At the molecular level, 1,4,5,6-Tetrahydrocyclopenta[d]imidazole exerts its effects through binding interactions with JNK3 . This binding inhibits the activity of JNK3, leading to a decrease in c-Jun phosphorylation . This mechanism of action could potentially lead to changes in gene expression within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of amines followed by elimination and aromatization processes. For instance, the cyclization of amine precursors can be catalyzed by nickel, leading to the formation of the desired imidazole ring .
Industrial Production Methods
Industrial production of 1,4,5,6-tetrahydrocyclopenta[d]imidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of reduced analogs.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.
相似化合物的比较
1,4,5,6-Tetrahydrocyclopenta[d]imidazole can be compared with other imidazole derivatives:
1,2,4,5-Tetrahydroimidazole: Similar in structure but differs in the position of hydrogen atoms.
1,3,5,6-Tetrahydroimidazole: Another isomer with different chemical properties.
Cyclopenta[d]imidazole: Lacks the tetrahydro modification, leading to different reactivity and applications.
The uniqueness of 1,4,5,6-tetrahydrocyclopenta[d]imidazole lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[d]imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQDERIUJKTLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2476471.png)






![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2476486.png)

![5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2476488.png)
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)
![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

